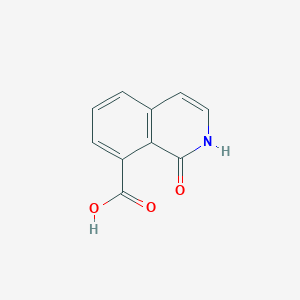

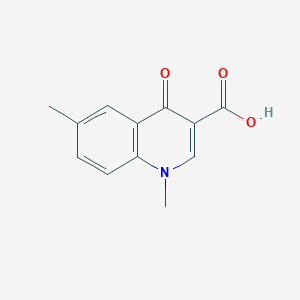

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

“1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a synthetic compound that belongs to the class of quinoline derivatives . It has been shown to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells .

Synthesis Analysis

The synthesis of this compound involves reacting ethyl esters with diphenyl ether in the presence of radiation or N,N-dimethylformamide . A green and efficient synthetic methodology has been reported for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .Molecular Structure Analysis

The molecular formula of this compound is C10H7NO3 . The InChI string isInChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8 (6)11-5-7 (9)10 (13)14/h1-5H, (H,11,12) (H,13,14) . Chemical Reactions Analysis

The frontier molecular orbitals (FMOs) and their energy gap and quantum chemical parameters of the reactants have been calculated by DFT method with the basis set of B3LYP/6-31G* level .Physical and Chemical Properties Analysis

The melting point of this compound is 269-270℃, and its boiling point is 358℃ . It has a density of 1.429 and a flash point of 171℃ . It is slightly soluble in DMSO and methanol .Applications De Recherche Scientifique

Synthesis and Structural Analysis

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives have been a subject of study primarily in the field of synthetic chemistry. A key focus has been on the synthesis of various substituted forms, exploring different chemical pathways and mechanisms. For example, Rudenko et al. (2012) synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, proposing a mechanism based on quantum-chemical calculations (Rudenko et al., 2012). Similarly, Glushkov et al. (1997) explored the synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, aiming at potential antimicrobial applications (Glushkov et al., 1997).

Molecular and Crystal Structures

The molecular and crystal structures of these compounds have been another area of interest. Rudenko et al. (2013) studied the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, established through X-ray structural analysis (Rudenko et al., 2013). This kind of structural analysis is crucial for understanding the physical and chemical properties of these compounds.

Pharmacological Potential

Some studies have also looked into the potential pharmacological properties of derivatives of this compound. For instance, 4-hydroxy-2-quinolones, which are structurally related, have been analyzed for their physicochemical and biological properties, including analgesic properties (Ukrainets et al., 2010). However, direct pharmacological applications of this compound itself are less prominent in the literature.

Chemical Behavior and Reactions

Further research includes the exploration of chemical reactions and behaviors of these compounds. For example, Basafa et al. (2021) investigated the hydrolysis of the nitrile moiety in a related compound, providing insights into the chemical behavior of these molecules (Basafa et al., 2021).

Mécanisme D'action

Target of Action

It is structurally similar to 4-oxo-1,4-dihydroquinoline carboxylic acid, which is known to be a novel hiv-1 integrase strand transfer inhibitor .

Mode of Action

Based on its structural similarity to other quinoline derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

As a potential hiv-1 integrase inhibitor, it may interfere with the integration of the viral dna into the host genome, thus preventing the replication of the virus .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

As a potential hiv-1 integrase inhibitor, it may prevent the replication of the virus, thus inhibiting the progression of the disease .

Action Environment

It is known to be stable under dry conditions and at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,6-dimethyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)11(14)9(12(15)16)6-13(10)2/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRENAYCUDGIHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352081 | |

| Record name | 1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51726-43-3 | |

| Record name | 1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

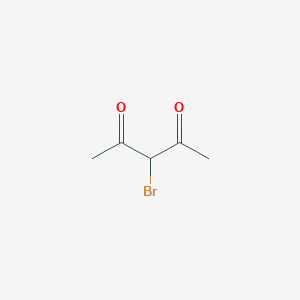

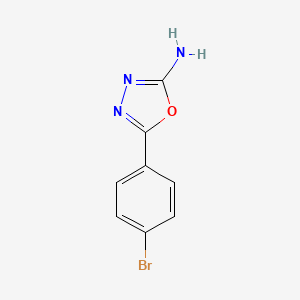

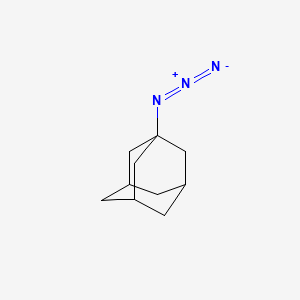

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)